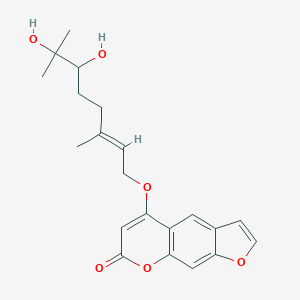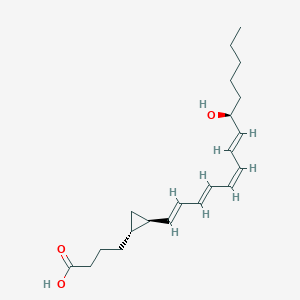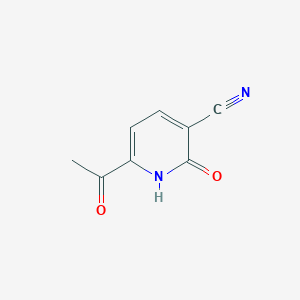
7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-: is a complex organic compound that belongs to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. This particular compound is characterized by its unique structure, which includes a furobenzopyran core with a dihydroxy-dimethyl-octenyl side chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- typically involves multiple steps. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents that are environmentally friendly is also a consideration in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxy-dimethyl-octenyl side chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the furobenzopyran core, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- is studied for its potential therapeutic properties. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors.
Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for a wide range of applications.
作用機序
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((3-methyl-2-butenyl)oxy)-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((2,3-epoxy-3-methylbutoxy)-
Uniqueness: The uniqueness of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- lies in its specific side chain, which imparts distinct biological and chemical properties. This side chain allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
105866-29-3 |
|---|---|
分子式 |
C21H24O6 |
分子量 |
372.4 g/mol |
IUPAC名 |
5-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H24O6/c1-13(4-5-19(22)21(2,3)24)6-8-26-17-12-20(23)27-18-11-16-14(7-9-25-16)10-15(17)18/h6-7,9-12,19,22,24H,4-5,8H2,1-3H3/b13-6+ |
InChIキー |
QBXLTTSHNDZQPD-AWNIVKPZSA-N |
異性体SMILES |
C/C(=C\COC1=CC(=O)OC2=C1C=C3C=COC3=C2)/CCC(C(C)(C)O)O |
SMILES |
CC(=CCOC1=CC(=O)OC2=C1C=C3C=COC3=C2)CCC(C(C)(C)O)O |
正規SMILES |
CC(=CCOC1=CC(=O)OC2=C1C=C3C=COC3=C2)CCC(C(C)(C)O)O |
同義語 |
5-((6,7-DIHYDROXY-3,7-DIMETHYL-2-OCTENYL)OXY)-PSORALEN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)











